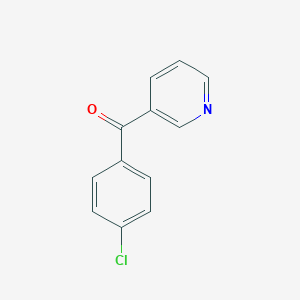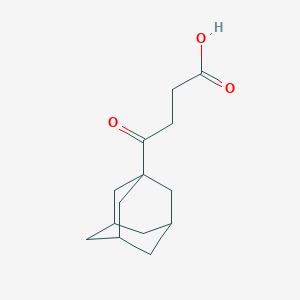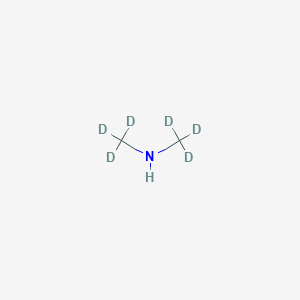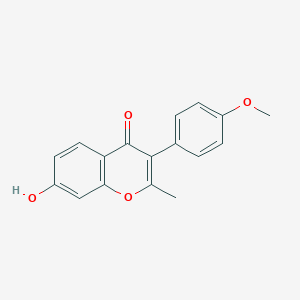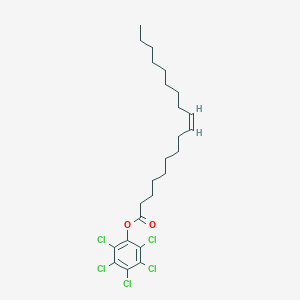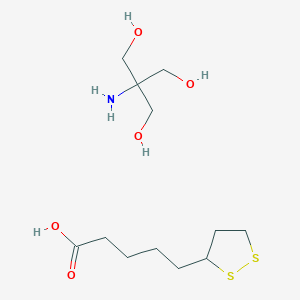
Thioctate trometamol
Vue d'ensemble
Description
Thioctate trometamol is a compound with the molecular formula C12H25NO5S2 . It is a derivative of alpha-lipoic acid and displays potent antioxidant effects that aid in the management of diabetic neuropathy, alcoholic liver disease, and associated ailments . By boosting glucose metabolism and mitigating oxidative stress, this pharmaceutical compound facilitates the restoration of metabolic homeostasis .
Synthesis Analysis
The synthesis of Thioctate trometamol involves dynamic covalent ring-opening-polymerization of sodium thioctate . The effects of the solvent type and concentration along with reaction times on the proposed reaction were thoroughly explored for polymer synthesis . Solid-state proton nuclear magnetic resonance (1H NMR) and first-principles simulations were carried out to investigate the reaction mechanism .
Molecular Structure Analysis
The molecular weight of Thioctate trometamol is 327.5 g/mol . The IUPAC name is 2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid . The InChIKey is CCTREOMTIFSZAU-UHFFFAOYSA-N . The Canonical SMILES is C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of Thioctate trometamol include a molecular weight of 327.5 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 8, and a rotatable bond count of 8 . The exact mass is 327.11741525 g/mol .
Applications De Recherche Scientifique
Hepatoprotective Agent
Thioctate trometamol has been identified as a potential hepatoprotective agent. It can be used to treat liver disorders, possibly by exerting an antioxidant effect that protects hepatic cells from damage caused by free radicals and other reactive oxygen species .
Treatment of Diabetic Peripheral Neuropathy
This compound has shown promise in the treatment of paresthesia caused by diabetic peripheral neuropathy. It may work by improving the nerve conduction and reducing oxidative stress in the peripheral nerves .
Antioxidant Therapy
Due to its antioxidative properties, Thioctate trometamol can be used in antioxidant therapy to scavenge free radicals. This application is crucial in preventing oxidative stress-related cellular damage .
Metabolic Syndrome Management
Thioctate trometamol may play a role in managing metabolic syndrome by influencing glucose metabolism and improving insulin sensitivity, thus helping in the management of diabetes and associated conditions .
Neuroprotective Effects
Research suggests that Thioctate trometamol could have neuroprotective effects. It might protect neurons from damage due to its ability to cross the blood-brain barrier and neutralize neurotoxic substances .
Anti-inflammatory Uses
The compound’s potential anti-inflammatory effects could make it useful in treating chronic inflammatory conditions. By modulating inflammatory pathways, it could help reduce inflammation and associated pain .
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTREOMTIFSZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931958 | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioctate trometamol | |
CAS RN |
14358-90-8 | |
| Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioctate trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCTATE TROMETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




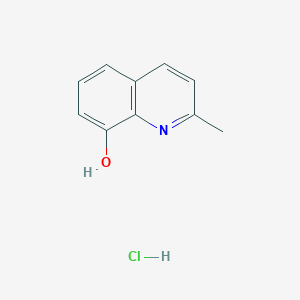
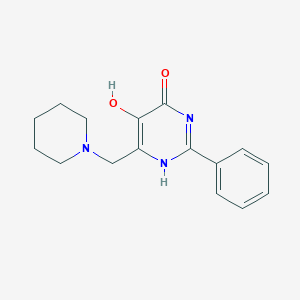
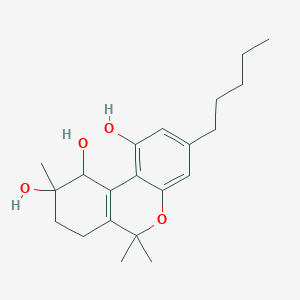
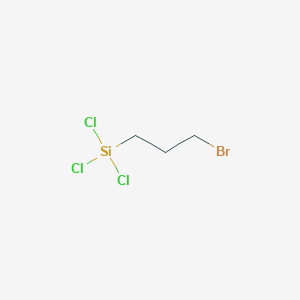
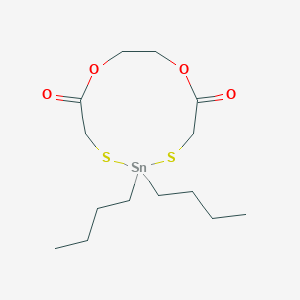
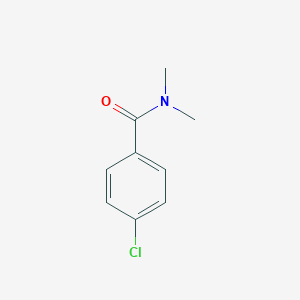
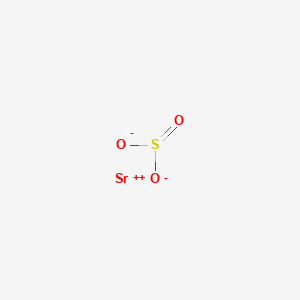
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
